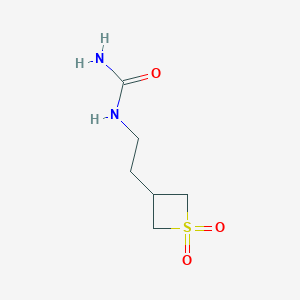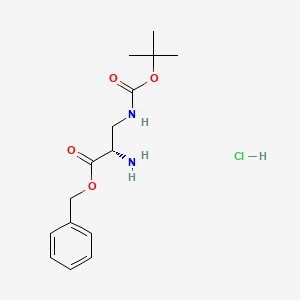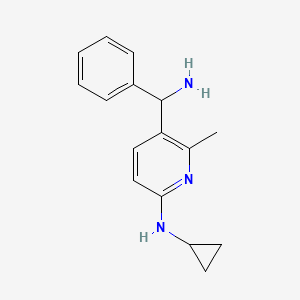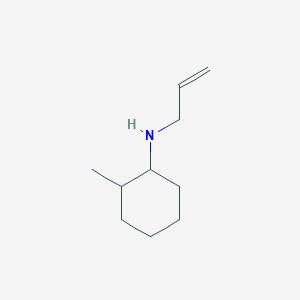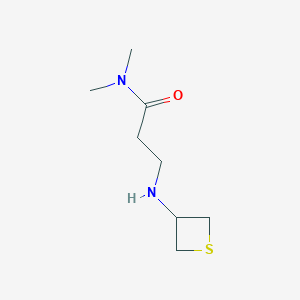
N,N-Dimethyl-3-(thietan-3-ylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(thietan-3-ylamino)propanamide: is a chemical compound with the molecular formula C8H16N2OS and a molecular weight of 188.29 g/mol . This compound is known for its unique structural features, which include a thietane ring and a propanamide group. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(thietan-3-ylamino)propanamide typically involves the reaction of thietane derivatives with N,N-dimethylpropanamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3-(thietan-3-ylamino)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the thietane ring or the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-(thietan-3-ylamino)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-(thietan-3-ylamino)propanamide involves its interaction with specific molecular targets. The thietane ring and the amide group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-3-(thiophen-3-ylamino)propanamide
- N,N-Dimethyl-3-(furan-3-ylamino)propanamide
- N,N-Dimethyl-3-(pyrrol-3-ylamino)propanamide
Uniqueness
N,N-Dimethyl-3-(thietan-3-ylamino)propanamide is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties. Compared to similar compounds with thiophene, furan, or pyrrole rings, the thietane ring offers different reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H16N2OS |
|---|---|
Peso molecular |
188.29 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(thietan-3-ylamino)propanamide |
InChI |
InChI=1S/C8H16N2OS/c1-10(2)8(11)3-4-9-7-5-12-6-7/h7,9H,3-6H2,1-2H3 |
Clave InChI |
LNXFFAHOXZSUSD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CCNC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


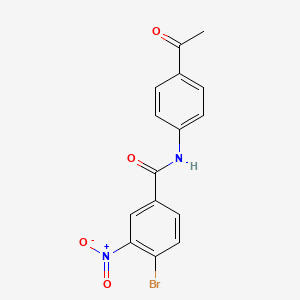
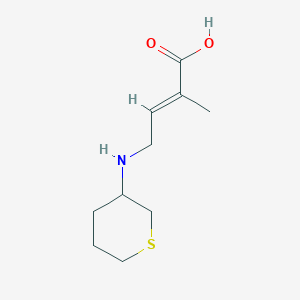
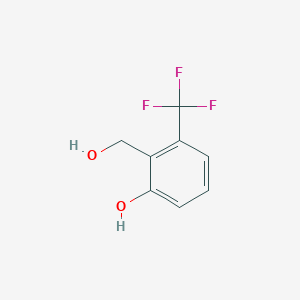
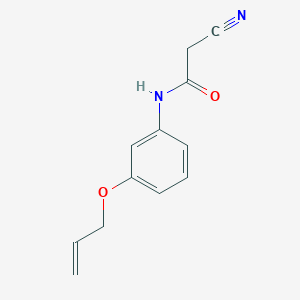
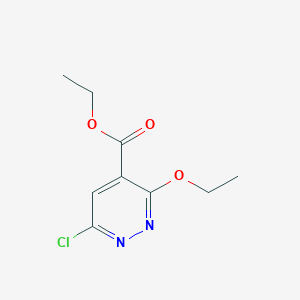
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
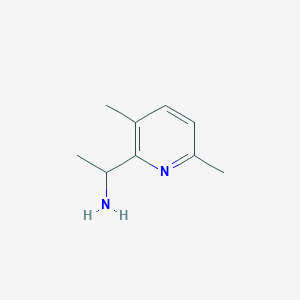
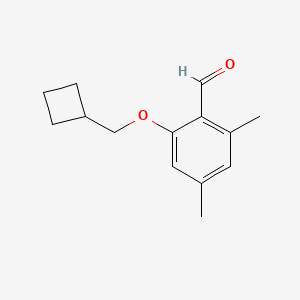
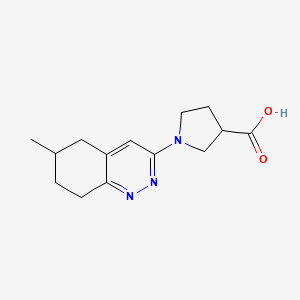
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
